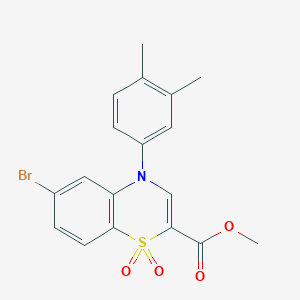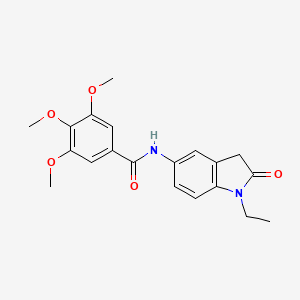![molecular formula C9H7BrN4O2 B2565832 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 929339-34-4](/img/structure/B2565832.png)
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid, also known as 5-bromo-3-pyridyl-1H-1,2,4-triazole-5-acetic acid (5-Br-PTAA), is an organic compound that is widely used in scientific research. It is a useful tool for studying biochemical and physiological processes, as well as for developing new drugs. 5-Br-PTAA is a brominated derivative of the parent compound 1H-1,2,4-triazole-5-acetic acid (PTAA). The presence of the bromine atom in the molecule increases its lipophilicity and enhances its ability to penetrate biological membranes. This makes 5-Br-PTAA a valuable compound for studying a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Chemical Modeling
1,2,4-triazole derivatives exhibit a range of biological activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities make them attractive for the development of new pharmaceuticals and agrochemicals. A literature review highlights the ongoing research into synthesizing biologically active substances within this class, pointing towards a promising direction for scientific research in modern organic synthesis. The synthesis process often involves exploring various chemical modeling of 1,2,4-triazoles to understand their biological effects better (Ohloblina, 2022).
Patent Review on Triazole Derivatives
The interest in triazole derivatives for pharmaceutical applications has led to a significant number of patents, particularly for compounds with anti-inflammatory, antimicrobial, and antitumor activities. A patent review covering the period from 2008 to 2011 discusses the development of new chemical entities within the triazole class, emphasizing the need for new, efficient synthesis methods that consider green chemistry principles. This reflects the ongoing effort to address diseases with new triazole-based drugs, highlighting the compound's versatility and importance in drug development (Ferreira et al., 2013).
Synthesis and Applications in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility is further demonstrated in their use in producing analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties. This broad range of applications underscores the compound's utility across different scientific and industrial fields (Nazarov et al., 2021).
Antimicrobial Activity Against Staphylococcus aureus
The search for new antimicrobial agents has led to the investigation of 1,2,3-triazole and 1,2,4-triazole hybrids as potential anti-S. aureus agents. These compounds have shown promising broad-spectrum antibacterial activity, making them significant in the fight against drug-resistant bacterial strains. The dual or multiple mechanisms of action of these hybrids offer a strategic advantage in developing new antimicrobials (Li & Zhang, 2021).
Corrosion Inhibition for Metal Surfaces
1,2,3-Triazole derivatives, particularly 1,4-disubstituted types, have demonstrated efficiency as corrosion inhibitors for metals and their alloys in various aggressive media. Their stability against hydrolysis and the ability to participate in hydrogen bonding make them suitable for protecting metal surfaces from corrosion, highlighting their industrial significance (Hrimla et al., 2021).
Eigenschaften
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O2/c10-6-1-5(3-11-4-6)9-12-7(13-14-9)2-8(15)16/h1,3-4H,2H2,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCHWNAETQCKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)


![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)

![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)
